(2-Ethoxy-4-formyl-6-iodophenyl) furan-2-carboxylate
Overview
Description
(2-Ethoxy-4-formyl-6-iodophenyl) furan-2-carboxylate is a complex organic compound featuring a furan ring substituted with an ethoxy group, a formyl group, and an iodine atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-formyl-6-iodophenyl) furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a furan derivative followed by formylation and ethoxylation. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-formyl-6-iodophenyl) furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or organometallic compounds.
Major Products
Oxidation: Formation of (2-Ethoxy-4-carboxyl-6-iodophenyl) furan-2-carboxylate.
Reduction: Formation of (2-Ethoxy-4-hydroxymethyl-6-iodophenyl) furan-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-4-formyl-6-iodophenyl) furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-formyl-6-iodophenyl) furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The iodine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxy-4-formyl-6-bromophenyl) furan-2-carboxylate
- (2-Ethoxy-4-formyl-6-chlorophenyl) furan-2-carboxylate
- (2-Ethoxy-4-formyl-6-fluorophenyl) furan-2-carboxylate
Uniqueness
(2-Ethoxy-4-formyl-6-iodophenyl) furan-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability can lead to different interaction patterns and reactivity profiles.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO5/c1-2-18-12-7-9(8-16)6-10(15)13(12)20-14(17)11-4-3-5-19-11/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXDVMPSJVUHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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